molecular formula C21H28ClN3O3S B2910480 2-(4-Isopropoxybenzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride CAS No. 1215574-40-5

2-(4-Isopropoxybenzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride

Cat. No.: B2910480
CAS No.: 1215574-40-5
M. Wt: 437.98
InChI Key: CXVXZMVBXKVMQR-UHFFFAOYSA-N
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Description

This compound belongs to a class of thieno[2,3-c]pyridine derivatives designed as ADP receptor antagonists for antiplatelet therapy. Its structure features a 4-isopropoxybenzamido group at the 2-position, an isopropyl substituent at the 6-position of the tetrahydrothienopyridine core, and a carboxamide group at the 3-position, with a hydrochloride salt enhancing solubility. The compound was synthesized as part of a broader effort to optimize antiplatelet activity, as demonstrated in studies on structurally related analogs . Preclinical studies in rats indicate that certain derivatives in this series, including a lead compound (C1), exhibit superior antiplatelet aggregation activity compared to the reference drug ticlopidine .

Properties

IUPAC Name

6-propan-2-yl-2-[(4-propan-2-yloxybenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O3S.ClH/c1-12(2)24-10-9-16-17(11-24)28-21(18(16)19(22)25)23-20(26)14-5-7-15(8-6-14)27-13(3)4;/h5-8,12-13H,9-11H2,1-4H3,(H2,22,25)(H,23,26);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXVXZMVBXKVMQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=C(C=C3)OC(C)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Pathways

Without specific target identification, it’s challenging to determine the exact biochemical pathways this compound affects. Many heterocyclic compounds are known to interact with enzymes involved in a variety of biochemical pathways, potentially leading to changes in cellular processes.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For example, extreme pH or temperature conditions could potentially affect the compound’s structure and therefore its ability to interact with its targets. The presence of other molecules could either facilitate or hinder its action depending on the specific interactions.

Biological Activity

The compound 2-(4-Isopropoxybenzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride is a member of the tetrahydrothieno[2,3-c]pyridine class, which has garnered interest for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

1. Inhibition of Human Phenylethanolamine N-Methyltransferase (hPNMT)

Research indicates that compounds within the tetrahydrothieno[2,3-c]pyridine class exhibit inhibitory activity against hPNMT, an enzyme involved in catecholamine biosynthesis. Studies have shown that modifications to the tetrahydrothieno structure can lead to varying degrees of potency against hPNMT. For instance, a related compound demonstrated significantly higher potency compared to traditional inhibitors like benzylamine due to favorable interactions with the enzyme's active site .

2. Selectivity for α2-Adrenoceptors

The compound has been evaluated for its affinity towards α2-adrenoceptors. It was found that certain derivatives of tetrahydrothieno[2,3-c]pyridine show selectivity for these receptors over others. This selectivity is critical for developing therapeutics aimed at modulating adrenergic signaling pathways without off-target effects .

3. Antiproliferative Activity

In vitro studies have assessed the antiproliferative effects of this compound on various cancer cell lines. The results indicated that certain derivatives exhibited significant inhibition of cell proliferation at low nanomolar concentrations (IC50 values ranging from 16 to 90 nM). For example, one derivative demonstrated a six-fold increase in inhibitory activity compared to a precursor compound . This suggests potential applications in cancer therapy.

Structure-Activity Relationship (SAR)

The SAR studies have revealed that modifications on the benzamido and tetrahydrothieno moieties significantly impact biological activity. Key findings include:

  • Substituent Positioning: The position and nature of substituents on the aromatic rings affect both potency and selectivity for hPNMT and α2-adrenoceptors.
  • Lipophilicity: Increased lipophilicity from isopropyl groups correlates with improved cellular uptake and bioavailability.
  • Electronic Properties: The electronic nature of substituents influences binding affinity and inhibitory potency against target enzymes .

Case Studies

Several case studies highlight the efficacy of this compound in preclinical models:

  • Case Study on hPNMT Inhibition:
    A study demonstrated that specific derivatives showed IC50 values as low as 20 nM against hPNMT, indicating strong inhibition compared to traditional inhibitors .
  • Cancer Cell Line Studies:
    In a series of experiments involving prostate cancer cell lines, a derivative exhibited complete inhibition at concentrations as low as 200 nM, showcasing its potential as an anticancer agent .

Scientific Research Applications

The compound 2-(4-Isopropoxybenzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride is a synthetic organic molecule that has garnered attention for its potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, supported by relevant case studies and data.

Chemical Properties and Structure

The compound is characterized by a complex structure that includes a thieno[2,3-c]pyridine core, which is known for its biological activity. The presence of the isopropoxy and isopropyl groups enhances its lipophilicity, potentially improving its ability to cross biological membranes.

Molecular Formula

  • Molecular Formula : C18H24N2O2S
  • Molecular Weight : 320.46 g/mol

Anticancer Activity

Recent studies have indicated that compounds similar to This compound exhibit significant anticancer properties. Research published in various journals highlights the compound's ability to inhibit cell proliferation in different cancer cell lines. For instance:

  • Case Study : A study found that derivatives of thieno[2,3-c]pyridine demonstrated cytotoxic effects against leukemia and solid tumors. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G1 phase .

Neuroprotective Effects

The compound has been investigated for its neuroprotective properties. Compounds with similar structures have shown promise in models of neurodegenerative diseases such as Alzheimer's disease.

  • Case Study : In vitro studies indicated that thieno[2,3-c]pyridine derivatives could reduce oxidative stress markers and improve neuronal survival in models of neurodegeneration .

Anti-inflammatory Properties

There is growing interest in the anti-inflammatory potential of this compound. It may modulate inflammatory pathways, providing therapeutic benefits in conditions characterized by chronic inflammation.

  • Case Study : Research has demonstrated that thieno[2,3-c]pyridine compounds can inhibit pro-inflammatory cytokines and chemokines in cellular models of inflammation .

Proposed Mechanisms

  • Inhibition of Kinases : The compound may inhibit various kinases involved in cell proliferation.
  • Modulation of Receptors : It could interact with receptors implicated in inflammatory responses.

Table 1: Comparative Analysis of Biological Activities

Activity TypeCompound ClassObserved EffectReference
AnticancerThieno[2,3-c]pyridinesCytotoxicity against leukemia cells
NeuroprotectionThieno[2,3-c]pyridinesReduced oxidative stress
Anti-inflammatoryThieno[2,3-c]pyridinesInhibition of cytokines

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural analogs of this compound differ primarily in substituents on the benzamido group and the 6-position of the tetrahydrothienopyridine core. These modifications significantly influence pharmacological activity, solubility, and binding affinity. Below is a detailed comparison:

Structural Analogues and Key Differences

Compound Name (Substituents) R (Benzamido Group) 6-Position Substituent Molecular Weight (g/mol) Pharmacological Activity (vs. Ticlopidine)
Target Compound (4-Isopropoxy) 4-OCH(CH₃)₂ Isopropyl ~444.9* Superior activity (e.g., C1 in )
6-Isopropyl-2-(4-(methylthio)benzamido)-... hydrochloride 4-SCH₃ Isopropyl ~447.0* Unknown (structural analog)
2-(4-Cyanobenzamido)-6-isopropyl-... hydrochloride 4-CN Isopropyl 404.9 Unknown (cyano group may reduce activity)
6-Benzyl-2-(4-bromobenzamido)-... hydrochloride 4-Br Benzyl ~514.8* Unknown (bulkier substituent may hinder binding)
Compound C1 (from ) Undisclosed Undisclosed Undisclosed Superior activity

*Calculated based on molecular formulas.

Structure-Activity Relationship (SAR) Insights

  • Benzamido Substituents :

    • 4-Isopropoxy (Target Compound) : The electron-donating isopropoxy group enhances binding to the ADP receptor, likely improving potency compared to electron-withdrawing groups (e.g., 4-CN in ).
    • 4-Methylthio () : The methylthio group offers moderate electron-donating effects but may reduce solubility due to hydrophobicity.
    • 4-Bromo () : The bulky bromo substituent could sterically hinder receptor interaction, though halogen bonding might offset this effect.
  • 6-Position Substituents :

    • Isopropyl (Target Compound) : Optimal for balancing lipophilicity and steric effects, promoting bioavailability.
    • Benzyl () : Increased bulk may reduce metabolic stability or membrane penetration.

Pharmacological Data

highlights that the target compound’s structural class exhibits promising antiplatelet activity. For example:

  • Other Analogs (A4, B2, C4, C7) : Display moderate activity, suggesting substituent-specific effects on efficacy .

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